molecular formula C10H17N3O B1437507 4-(Morpholin-4-yl)piperidine-4-carbonitrile CAS No. 1082390-96-2

4-(Morpholin-4-yl)piperidine-4-carbonitrile

Cat. No. B1437507
CAS RN: 1082390-96-2
M. Wt: 195.26 g/mol
InChI Key: GJKMWFATYMRFHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(Morpholin-4-yl)piperidine-4-carbonitrile” is represented by the formula C10H17N3O. More detailed structural information may be found in specific databases or scientific literature.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds like 4-Morpholinopiperidine have been used in the synthesis of selective adenosine A2A receptor antagonists .

Scientific Research Applications

Interaction with Hydrazine Hydrate

One study focused on the interaction of derivatives of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, revealing interesting outcomes in chemical synthesis. Specifically, the study synthesized compounds containing a 4-phthalimidobutyl or 5-phthalimidopentyl substituent, which upon reaction with hydrazine hydrate, underwent recyclization or stopped at an intermediate formation stage depending on the structure (Chumachenko, Shablykin, & Brovarets, 2014).

Solvent-Free Reaction Pathways

Another research outlined the solvent-free reaction of 1,2,4-triazine-5-carbonitriles with a morpholine derivative, showcasing a dual pathway reaction including an aza-Diels–Alder reaction and an unexpected decyanation. This highlights the compound's potential in facilitating complex chemical transformations under solvent-free conditions, expanding its applicability in sustainable chemistry practices (Kopchuk et al., 2017).

Structural and Activity Analysis

Further, a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel heterocycle involving morpholine provides insights into antiproliferative activity and molecular interactions. The structural characterization of the compound suggests its potential in the development of bioactive molecules with specified properties (Benaka Prasad et al., 2018).

properties

IUPAC Name

4-morpholin-4-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c11-9-10(1-3-12-4-2-10)13-5-7-14-8-6-13/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMWFATYMRFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082390-96-2
Record name 4-(morpholin-4-yl)piperidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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